molecular formula C19H17N3O2S2 B2569894 2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide CAS No. 869075-79-6

2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2569894
CAS No.: 869075-79-6
M. Wt: 383.48
InChI Key: YTIXUUQELGCZTN-UHFFFAOYSA-N
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Description

2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C19H17N3O2S2 and its molecular weight is 383.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Derivatives

Research on related compounds involves the synthesis and evaluation of derivatives for various biological activities. For example, the study of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as potential anti-stress agents highlights the process of synthesizing novel compounds and evaluating their biological effects, providing a framework for researching similar compounds like 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide (Badru, Anand, & Singh, 2012).

Antisecretory and Antiulcer Activities

The exploration of pyridazinone derivatives for their gastric antisecretory and antiulcer activities indicates a pathway for investigating the therapeutic potential of similar sulfanyl compounds in gastrointestinal disorders (Yamada et al., 1983).

Antiestrogenic Activity

Research into compounds with antiestrogenic activity, such as the study on dihydronaphthalene derivatives, suggests potential applications in hormone-related conditions or as a basis for developing targeted therapies (Jones et al., 1979).

Mechanistic Pharmacokinetic-Pharmacodynamic Modeling

Studies on the pharmacokinetics and pharmacodynamics of novel inhibitors, like those targeting β-site amyloid precursor protein (APP)–cleaving enzyme (BACE1), demonstrate the importance of understanding how similar compounds might interact within biological systems and their potential use in treating neurodegenerative diseases (Liu et al., 2013).

Metabolism Studies

Investigations into the metabolism of specific compounds, such as dihydrodihydroxy derivatives in rats, provide insights into the metabolic pathways and potential toxicological profiles of related compounds, which is crucial for assessing their safety and efficacy in biomedical applications (Boyland & Sims, 1962).

Properties

IUPAC Name

2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-22-18(24)17-15(9-10-25-17)21-19(22)26-11-16(23)20-14-8-4-6-12-5-2-3-7-13(12)14/h2-8H,9-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIXUUQELGCZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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